molecular formula C13H10FN5 B5705127 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine

Cat. No. B5705127
M. Wt: 255.25 g/mol
InChI Key: XZCDIOSIMLANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine, also known as AGN-2979, is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. This compound belongs to the class of tetrazoles and has been shown to have diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been widely used in scientific research for its diverse pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to have analgesic effects by modulating the activity of voltage-gated sodium channels. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have diverse biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in good yield. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has diverse pharmacological properties, making it suitable for various scientific research applications. However, there are some limitations to the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. Moreover, the optimal dosage and administration route for 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine are yet to be determined.

Future Directions

There are several future directions for the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in scientific research. One potential application is in the development of new anti-inflammatory drugs. 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have potent anti-inflammatory effects, and further research could lead to the development of new drugs that target the NF-κB pathway. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new analgesic drugs. Its ability to modulate the activity of voltage-gated sodium channels could be exploited to develop drugs that target pain pathways. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new anti-cancer drugs. Its ability to induce apoptosis in cancer cells could be used to develop drugs that target specific types of cancer cells.

Synthesis Methods

The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the reaction of 2-fluorobenzylamine with 4-chloro-2-pyridinecarbonitrile followed by the conversion of the resulting 4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine to 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine by treatment with sodium azide. The final product is obtained in good yield and purity, making it suitable for various scientific research applications.

properties

IUPAC Name

4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-12-4-2-1-3-11(12)9-19-17-13(16-18-19)10-5-7-15-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDIOSIMLANBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine

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